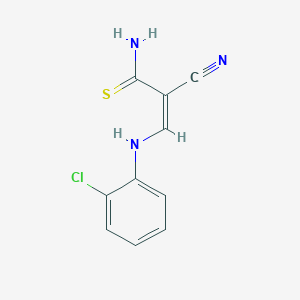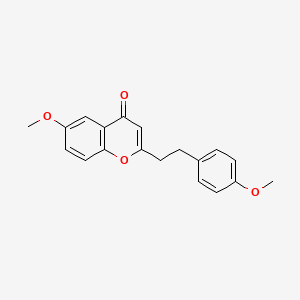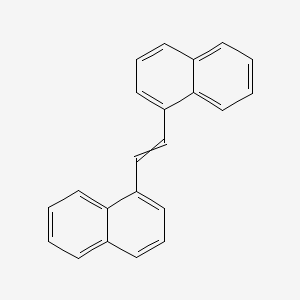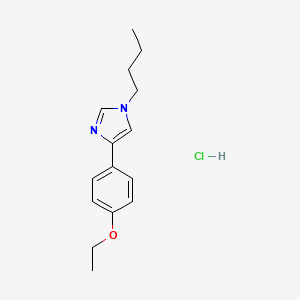
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide is an organic compound that features a unique combination of functional groups, including a chloroaniline moiety, a cyano group, and a thioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide typically involves the reaction of 2-chloroaniline with a suitable cyano-containing precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cyclization reaction, where 2-chloroaniline is reacted with a cyano-containing alkene in the presence of a palladium catalyst and a suitable ligand . The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroaniline moiety, where nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced derivatives
Substitution: Hydroxylated or aminated products
Aplicaciones Científicas De Investigación
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroaniline: A precursor in the synthesis of (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide, used in the production of dyes, pigments, and pharmaceuticals.
4,4’-Methylenebis(2-chloroaniline) (MBOCA): Used in the manufacturing of rubbers, plastics, and resins, and classified as a probable human carcinogen.
(2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid:
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
100781-97-3 |
|---|---|
Fórmula molecular |
C10H8ClN3S |
Peso molecular |
237.71 g/mol |
Nombre IUPAC |
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide |
InChI |
InChI=1S/C10H8ClN3S/c11-8-3-1-2-4-9(8)14-6-7(5-12)10(13)15/h1-4,6,14H,(H2,13,15)/b7-6- |
Clave InChI |
CCOAPAVWBREFTR-SREVYHEPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)N/C=C(/C#N)\C(=S)N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NC=C(C#N)C(=S)N)Cl |
Solubilidad |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)


![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)






![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)

